Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a white to off-white solid with a molecular weight of 187.24 g/mol and a chemical formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize tert-butyl 3-hydroxypyrrolidine-1-carboxylate involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methyl iodide (CH3I) and sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to study cellular processes and interactions with biological systems.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- (3R,4R)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in specific ways . Its tert-butyl group provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-5-4-7(11)6-10;/h7,11H,4-6H2,1-3H3;1H |
InChI Key |
WDNWRFKCSIWYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O.Cl |
Origin of Product |
United States |
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